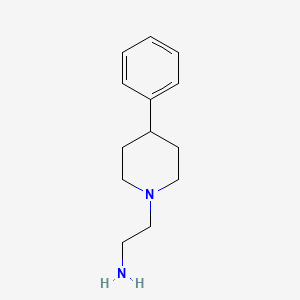

2-(4-Phenylpiperidin-1-yl)ethanamine

Descripción

Contextualization of the Piperidine-Ethanamine Scaffold in Contemporary Medicinal Chemistry Research

The piperidine (B6355638) ring is a ubiquitous and essential heterocyclic system in drug discovery, often referred to as a "privileged scaffold". researchgate.netnih.gov This six-membered nitrogen-containing heterocycle is a structural cornerstone in a vast array of pharmaceuticals and natural alkaloids. nih.gov More than 70 drugs approved by the U.S. Food and Drug Administration (FDA) incorporate the piperidine moiety, a testament to its favorable properties. enamine.net In medicinal chemistry, the piperidine scaffold is frequently utilized to advantageously modify crucial pharmacokinetic characteristics of a molecule, such as its lipophilicity, metabolic stability, and solubility. enamine.netpharmaceutical-business-review.com

When combined with an ethanamine side chain, the resulting piperidine-ethanamine scaffold creates a structural motif known for its ability to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes within the central nervous system (CNS). ontosight.aiontosight.ai The ethylamine (B1201723) portion often acts as a key pharmacophoric element, engaging in critical binding interactions, such as hydrogen bonding or ionic interactions, with receptor sites. The specific arrangement of the phenyl group, piperidine ring, and ethylamine chain in 2-(4-phenylpiperidin-1-yl)ethanamine provides a three-dimensional structure that is a prime candidate for interaction with various cellular targets, making it a compound of high interest in modern drug development programs. ontosight.ai

Historical Perspective of 4-Phenylpiperidine (B165713) Derivatives in Pharmacological Exploration

The pharmacological exploration of 4-phenylpiperidine derivatives has a rich history, marking several turning points in modern medicine. These compounds are a class of chemicals featuring a phenyl group directly attached to the fourth position of a piperidine ring. wikipedia.orgnih.gov This structural class first gained prominence with the synthesis of Meperidine (Pethidine), the first fully synthetic opioid analgesic, which became a foundational molecule in pain management. researchgate.net

Following this discovery, intensive research into the 4-phenylpiperidine core led to the development of Fentanyl in the 1960s. nih.govpainphysicianjournal.com Fentanyl, a second-generation synthetic derivative, proved to be significantly more potent than morphine and has had a profound impact on anesthesia and the treatment of severe pain. nih.govpainphysicianjournal.com The success of these early analgesics spurred further investigation, revealing the remarkable versatility of the 4-phenylpiperidine scaffold. Researchers discovered that modifications to this core could yield compounds with a wide spectrum of pharmacological activities targeting the central nervous system. wikipedia.org This led to the development of drugs for various conditions beyond pain, including antipsychotics like Haloperidol, anti-diarrheal agents such as Loperamide (B1203769) and Diphenoxylate, and selective serotonin (B10506) reuptake inhibitors (SSRIs) like Paroxetine. wikipedia.org

| Derivative Name | Pharmacological Class | Primary Application |

| Pethidine (Meperidine) | Opioid Analgesic | Pain Management |

| Fentanyl | Opioid Analgesic | Anesthesia, Severe Pain Management |

| Haloperidol | Antipsychotic (Butyrophenone) | Schizophrenia, Tourette Syndrome |

| Loperamide | Opioid Receptor Agonist | Anti-diarrheal |

| Paroxetine | SSRI Antidepressant | Depression, Anxiety Disorders |

This table provides examples of historically significant 4-phenylpiperidine derivatives and their primary pharmacological applications.

Scope and Objectives of Academic Research on this compound Derivatives

Academic research focused on this compound and its analogs is driven by the objective of discovering novel therapeutic agents with improved efficacy, selectivity, and pharmacological profiles. The core structure is used as a template, which researchers systematically modify to explore and optimize interactions with specific biological targets. The primary goals of this research include the synthesis of new chemical entities and the evaluation of their potential therapeutic activities across several domains.

Key areas of investigation for derivatives of this scaffold include:

Analgesia: Building on the historical success of 4-phenylpiperidines in pain management, research continues to explore new derivatives as potential analgesics. Studies involving the synthesis of 3-substituted 4-phenylpiperidine derivatives, for instance, aim to identify compounds with potent activity in pain models. nih.gov

Anti-Inflammatory Activity: The piperidine scaffold is being investigated for its potential in developing new anti-inflammatory agents. Research on structurally related compounds, such as 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, has identified molecules with significant inhibitory effects on inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov

Antimicrobial Activity: A growing area of research is the exploration of piperidine-containing compounds for antimicrobial properties. For example, studies on derivatives of 2-((4-(piperidine-1-yl) phenyl) amino)-2-oxoethyl 4-piperazine-1-carbodithioate, which share the piperidin-1-yl-phenyl core, have demonstrated notable antifungal activity. azpharmjournal.org Other complex piperidine derivatives have also been shown to possess fungicidal and antiviral properties, highlighting the scaffold's potential in addressing infectious diseases. researchgate.net

The overarching objective of this research is to establish clear structure-activity relationships (SAR), where specific chemical modifications can be correlated with changes in biological activity. This systematic approach allows for the rational design of more potent and selective drug candidates for a variety of disease targets.

| Research Area | Derivative Class / Related Scaffold | Investigated Biological Activity |

| Analgesia | 3-Substituted 4-phenylpiperidines | Weak to moderate analgesic effects in writhing tests. nih.gov |

| Anti-Inflammation | 2-(Piperidin-4-yl)-1H-benzo[d]imidazoles | Potent inhibition of NO and TNF-α production in macrophages. nih.gov |

| Antimicrobial | Piperidin-1-yl-phenyl derivatives | Antifungal activity against tested strains. azpharmjournal.org |

| Antiviral | Complex piperidine-pyrazole carboxamides | Activity against tobacco mosaic virus. researchgate.net |

This table summarizes the scope of academic research on derivatives and related scaffolds, highlighting the therapeutic targets and key findings.

Propiedades

IUPAC Name |

2-(4-phenylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12/h1-5,13H,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKSDLKIKGGPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423724 | |

| Record name | 2-(4-phenylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41914-43-6 | |

| Record name | 2-(4-phenylpiperidin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 2 4 Phenylpiperidin 1 Yl Ethanamine

Established Synthetic Pathways to the 2-(4-Phenylpiperidin-1-yl)ethanamine Core Structure

The construction of the this compound core involves the synthesis of the 4-phenylpiperidine (B165713) moiety followed by the introduction of the ethanamine side chain at the piperidine (B6355638) nitrogen.

Approaches to the 4-Phenylpiperidine Moiety

The 4-phenylpiperidine unit is a key structural motif in many pharmaceuticals. researchgate.nettaylorandfrancis.com Several synthetic strategies have been developed for its construction.

A common and well-established method involves the reaction of a pre-formed piperidine ring with a phenyl-containing reagent. One classical approach is the addition of an aryl Grignard reagent, such as phenylmagnesium bromide, to a protected 4-piperidone (B1582916) derivative. The resulting tertiary alcohol can then be dehydrated and the double bond subsequently reduced to yield the 4-phenylpiperidine core.

More contemporary methods utilize palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling of a piperidine derivative bearing a boronic acid or ester at the 4-position with an aryl halide is a versatile approach. harvard.edumdpi.com Similarly, Negishi coupling reactions have been employed, where a 4-piperidylzinc halide is coupled with an aryl halide in the presence of a palladium and copper(I) co-catalyst.

Another strategy involves the construction of the piperidine ring itself with the phenyl group already in place. This can be achieved through various cyclization reactions. For example, a Dieckmann condensation of a suitably substituted diester can lead to a 4-phenyl-3-oxopiperidine-4-carboxylate, which can then be decarboxylated and reduced. core.ac.uk

| Method | Key Reagents | General Description |

|---|---|---|

| Grignard Reaction | Phenylmagnesium halide, N-protected 4-piperidone | Nucleophilic addition of the Grignard reagent to the ketone, followed by dehydration and reduction. |

| Suzuki-Miyaura Coupling | 4-Piperidinylboronic acid/ester, Aryl halide, Palladium catalyst, Base | Palladium-catalyzed cross-coupling between the boronic acid/ester and the aryl halide. harvard.edumdpi.com |

| Negishi Coupling | 4-Piperidylzinc halide, Aryl halide, Palladium and Copper(I) catalysts | Cross-coupling of an organozinc reagent with an aryl halide. |

| Dieckmann Condensation | Substituted diester, Base | Intramolecular cyclization to form a β-keto ester, followed by further transformations. core.ac.uk |

Strategies for Ethanamine Side Chain Introduction

Once the 4-phenylpiperidine core is obtained, the ethanamine side chain is introduced at the piperidine nitrogen. Several methods are available for this transformation.

A straightforward approach is the direct N-alkylation of 4-phenylpiperidine with a 2-haloethylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. asianpubs.org To avoid potential side reactions with the free amino group, N-protected haloethanamines, like N-(2-bromoethyl)phthalimide, can be used. asianpubs.org This is a variation of the Gabriel synthesis , a reliable method for preparing primary amines. rsc.orgwikipedia.orgnumberanalytics.commasterorganicchemistry.comlibretexts.org After the alkylation step, the protecting group is removed, typically by hydrazinolysis, to yield the desired primary amine. asianpubs.orgrsc.org

Reductive amination is another powerful and widely used method. chim.itresearchgate.net This involves the reaction of 4-phenylpiperidine with an aminoacetaldehyde equivalent, such as aminoacetaldehyde diethyl acetal (B89532), under reducing conditions. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride.

An alternative strategy involves the use of aziridine (B145994) . The ring-opening of aziridine by the nucleophilic piperidine nitrogen provides a direct route to the 2-aminoethyl group. nih.govnih.govresearchgate.net This reaction can be facilitated by the presence of an activating agent.

| Method | Key Reagents | General Description |

|---|---|---|

| Direct N-Alkylation | 4-Phenylpiperidine, 2-Haloethylamine, Base | Nucleophilic substitution of the halide by the piperidine nitrogen. asianpubs.org |

| Gabriel Synthesis Variation | 4-Phenylpiperidine, N-(2-bromoethyl)phthalimide, Hydrazine | Alkylation with a protected haloamine followed by deprotection. asianpubs.orgrsc.orgwikipedia.orgnumberanalytics.commasterorganicchemistry.comlibretexts.org |

| Reductive Amination | 4-Phenylpiperidine, Aminoacetaldehyde equivalent, Reducing agent | Formation and subsequent reduction of an iminium ion intermediate. chim.itresearchgate.net |

| Aziridine Ring-Opening | 4-Phenylpiperidine, Aziridine | Nucleophilic attack of the piperidine on the aziridine ring. nih.govnih.govresearchgate.net |

Overall Synthetic Routes and Key Reaction Steps

Combining the strategies for the synthesis of the 4-phenylpiperidine core and the introduction of the ethanamine side chain allows for the construction of this compound. Below are two representative synthetic routes.

Route 1: Grignard Reaction followed by N-Alkylation

Protection of 4-piperidone: The nitrogen of 4-piperidone is protected, for example, as a benzyl (B1604629) or Boc carbamate (B1207046), to prevent side reactions.

Grignard Reaction: The protected 4-piperidone is reacted with phenylmagnesium bromide.

Dehydration and Reduction: The resulting tertiary alcohol is dehydrated to the corresponding tetrahydropyridine, which is then reduced to the N-protected 4-phenylpiperidine.

Deprotection: The protecting group on the piperidine nitrogen is removed.

N-Alkylation: The resulting 4-phenylpiperidine is alkylated with an N-protected 2-haloethylamine (e.g., N-(2-bromoethyl)phthalimide).

Final Deprotection: The protecting group on the ethanamine nitrogen is removed (e.g., by hydrazinolysis) to yield this compound.

Route 2: Cross-Coupling followed by Reductive Amination

Synthesis of a 4-substituted piperidine: A piperidine derivative functionalized at the 4-position, such as a 4-halopiperidine or a 4-borylpiperidine, is synthesized with a suitable N-protecting group.

Suzuki or other Cross-Coupling Reaction: The functionalized piperidine is coupled with a phenyl-containing partner (e.g., phenylboronic acid) to form N-protected 4-phenylpiperidine.

Deprotection: The N-protecting group is removed.

Reductive Amination: The 4-phenylpiperidine is reacted with aminoacetaldehyde diethyl acetal in the presence of a reducing agent to directly form this compound.

Diversification Strategies for Structural Analogues and Derivatives

The this compound scaffold serves as a versatile template for the synthesis of a wide array of structural analogues and derivatives through modifications at various positions.

N-Substitution of the Piperidine Nitrogen

The secondary amine of 4-phenylpiperidine and the primary amine of the ethanamine side chain offer opportunities for N-substitution. However, the focus here is on the derivatization of the final compound or its precursors where the ethanamine side chain is already present or introduced subsequently.

A common strategy for diversification is the N-alkylation of the piperidine nitrogen. This can be achieved by reacting 4-phenylpiperidine with a variety of alkyl halides in the presence of a base. researchgate.net This allows for the introduction of a wide range of substituents, including alkyl, benzyl, and functionalized alkyl chains. Reductive amination can also be employed to introduce N-substituents by reacting 4-phenylpiperidine with aldehydes or ketones.

For the synthesis of this compound itself, the piperidine nitrogen is alkylated with the ethanamine moiety. Further substitution on the ethanamine nitrogen can be achieved through standard methods such as alkylation or acylation, though this falls outside the direct modification of the piperidine nitrogen.

Modifications of the Phenyl Ring System

The phenyl ring of the 4-phenylpiperidine moiety is another key site for chemical modification, allowing for the exploration of structure-activity relationships.

One powerful method for phenyl ring modification is through palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. harvard.edu Starting from a 4-(halophenyl)piperidine derivative (e.g., 4-(4-bromophenyl)piperidine), a variety of aryl and heteroaryl groups can be introduced. This approach offers a high degree of flexibility in the substituents that can be incorporated.

Nucleophilic aromatic substitution (SNAr) is another valuable strategy, particularly when the phenyl ring is activated by electron-withdrawing groups. nih.govorgsyn.orgnih.govresearchgate.netrsc.org For example, a fluorine atom on the phenyl ring can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates, to generate a diverse range of substituted analogues.

Furthermore, electrophilic aromatic substitution reactions can be performed on the phenyl ring, although the directing effects of the piperidine ring and any existing substituents must be considered.

| Modification Site | Strategy | Description | Example Reagents |

|---|---|---|---|

| Piperidine Nitrogen | N-Alkylation | Introduction of alkyl or substituted alkyl groups. researchgate.net | Alkyl halides, Benzyl halides |

| Reductive Amination | Reaction with aldehydes or ketones in the presence of a reducing agent. chim.itresearchgate.net | Various aldehydes and ketones | |

| Phenyl Ring | Suzuki-Miyaura Coupling | Palladium-catalyzed coupling of a halophenyl derivative with a boronic acid/ester. harvard.edu | Arylboronic acids, Heteroarylboronic acids |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., fluorine) on an activated phenyl ring by a nucleophile. nih.govorgsyn.orgnih.govresearchgate.netrsc.org | Amines, Alkoxides, Thiolates |

Alterations of the Ethanamine Linker

The primary amine of this compound serves as a key handle for chemical modifications, including N-alkylation and N-acylation. These reactions introduce new substituents onto the nitrogen atom, thereby altering the steric and electronic properties of the ethanamine linker.

N-Alkylation and N-Acylation:

The nucleophilic nature of the primary amine facilitates its reaction with various electrophiles. N-alkylation can be achieved using alkyl halides, while N-acylation is commonly performed with acyl chlorides or anhydrides. These straightforward reactions lead to the formation of secondary amines and amides, respectively. Such modifications are fundamental in medicinal chemistry for probing the impact of different functional groups on biological activity.

A representative N-acylation reaction involves the treatment of this compound with an appropriate acyl chloride in the presence of a base to yield the corresponding amide. This transformation is crucial for introducing a wide array of functionalities, from simple alkyl and aryl groups to more complex heterocyclic systems.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alkyl Halide | N-Alkyl-2-(4-phenylpiperidin-1-yl)ethanamine | N-Alkylation |

| This compound | Acyl Chloride | N-Acyl-2-(4-phenylpiperidin-1-yl)ethanamine | N-Acylation |

Incorporation into Novel Molecular Scaffolds

The this compound unit is a valuable building block for the synthesis of more elaborate molecular scaffolds, particularly heterocyclic systems. Its primary amine allows it to participate in various cyclization and multicomponent reactions, leading to the construction of diverse and complex molecules.

Synthesis of Heterocyclic Compounds:

The primary amine of this compound can act as a dinucleophile in reactions with appropriate bis-electrophiles to form a variety of heterocyclic rings. For instance, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of five-, six-, or seven-membered nitrogen-containing heterocycles. These heterocyclic frameworks are of significant interest in drug discovery due to their prevalence in biologically active molecules.

One notable application is in the synthesis of substituted imidazoles. The reaction of this compound with α-haloketones, followed by cyclization, can yield imidazole (B134444) derivatives bearing the 2-(4-phenylpiperidin-1-yl)ethyl substituent.

Furthermore, multicomponent reactions, such as the Ugi or Pictet-Spengler reactions, offer efficient pathways to complex molecular architectures from simple starting materials. While specific examples utilizing this compound in these named reactions are not extensively documented in readily available literature, the presence of a primary amine makes it a suitable candidate for such transformations. The Ugi four-component reaction, for example, could theoretically incorporate this amine alongside an aldehyde, a carboxylic acid, and an isocyanide to generate α-acylamino carboxamide derivatives. Similarly, a Pictet-Spengler-type reaction could be envisioned, where the amine condenses with an aldehyde to form an imine, which could then undergo an intramolecular cyclization if an appropriately positioned aromatic ring were present in a modified substrate.

The versatility of this compound as a synthon is further highlighted by its potential use in the construction of fused heterocyclic systems. By reacting with precursors that contain both an electrophilic center and a group capable of participating in a subsequent cyclization, intricate polycyclic structures can be assembled.

| Reaction Type | Reactants | Product Scaffold |

| Imidazole Synthesis | This compound, α-Haloketone | Substituted Imidazole |

| Pyrimidine Synthesis | This compound, 1,3-Dicarbonyl compound | Substituted Dihydropyrimidine |

| Ugi Reaction (Theoretical) | This compound, Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide |

Preclinical Pharmacological Investigations of 2 4 Phenylpiperidin 1 Yl Ethanamine Derivatives

In Vitro Assay Development and Implementation

The preclinical assessment of 2-(4-phenylpiperidin-1-yl)ethanamine derivatives has been heavily reliant on the development and use of a variety of in vitro assays. These laboratory-based tests are crucial for determining the pharmacological profile of these compounds, specifically their interactions with various receptors and transporters. Radioligand binding assays are a cornerstone of this process, allowing researchers to quantify the affinity of a compound for a specific biological target. This is achieved by measuring the displacement of a radioactively labeled ligand by the test compound. Such assays have been instrumental in characterizing the binding profiles of these derivatives across a range of neurologically relevant targets.

Receptor binding studies are fundamental to understanding the mechanism of action of this compound derivatives. These studies provide a detailed picture of which receptors the compounds bind to and with what affinity. This profiling is essential for predicting potential therapeutic effects and off-target interactions. The data generated from these assays guide the selection of candidates for further, more complex preclinical and clinical investigations.

Derivatives of this compound have been investigated for their affinity towards sigma receptors, which are unique transmembrane proteins implicated in a variety of cellular functions and neurological conditions. nih.gov

One notable derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated a high affinity for the human sigma-1 receptor (σ1R), with a reported Ki value of 1.45 nM. nih.gov This particular compound also exhibited a significant 290-fold selectivity for the σ1R subtype over the σ2R subtype. nih.gov Further studies with related compounds showed Ki values in the low nanomolar range for σ1 receptors, indicating potent binding. nih.govnih.gov For instance, a series of 4-benzylpiperazine ligands displayed Ki values ranging from 0.43 to 0.91 nM for σ1 receptors. nih.gov The selectivity for σ1 over σ2 receptors was also high in this series, with Ki ratios (σ2/σ1) ranging from 52 to 94. nih.gov

Another study identified 1-{4-[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}piperidine as having excellent affinity for the σ1 receptor and high selectivity over the σ2 receptor. This compound showed minimal activity at other central nervous system receptors and transporters.

Table 1: Sigma Receptor Binding Affinities of Selected this compound Derivatives

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 nih.gov | - | 290 nih.gov |

| 4-Benzylpiperazine Ligand (BP-CH3) | 0.91 nih.gov | 48 nih.gov | 53 nih.gov |

| 4-Benzylpiperazine Ligand (BP-F) | 0.43 nih.gov | 40 nih.gov | 93 nih.gov |

| 4-Benzylpiperazine Ligand (BP-Br) | 0.55 nih.gov | 41 nih.gov | 75 nih.gov |

| 4-Benzylpiperazine Ligand (BP-I) | 0.65 nih.gov | 52 nih.gov | 80 nih.gov |

| 4-Benzylpiperazine Ligand (BP-NO2) | 0.88 nih.gov | 61 nih.gov | 69 nih.gov |

Note: A lower Ki value indicates a higher binding affinity.

The interaction of this compound derivatives with dopamine (B1211576) receptor subtypes is a key area of investigation due to the role of dopamine in various neurological and psychiatric disorders. frontiersin.org Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.gov

Research has shown that N-phenylpiperazine analogs can be designed to bind with high affinity and selectivity to the D3 receptor subtype over the D2 subtype. nih.gov For example, a series of 4-thiophene-3-yl-benzamide N-phenylpiperazines exhibited a range of binding affinities at the D3 receptor with Ki values between 1.4 and 43 nM, and a D3 vs. D2 receptor binding selectivity of 67 to 1831-fold. nih.gov Similarly, corresponding 4-thiazolyl-4-ylbenzamide N-piperazine analogs showed D3 receptor Ki values of 2.5 to 31 nM and D3 vs. D2 selectivity ranging from 73 to 1390-fold. nih.gov

In a different study, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N,N-dialkyl derivatives was reported. nih.gov The parent amine had a slightly lower affinity for D1 and D2 binding sites compared to dopamine. However, substitution on the amino group with ethyl, n-propyl, and 2-phenylethyl groups led to a decrease in affinity for D1 sites but a significant enhancement in effectiveness at D2 sites. nih.gov The N-ethyl- and N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives were the most potent, showing high selectivity for D2 binding sites. nih.gov Another analog, N-n-propyl-N-(2-phenylethyl)-2-(3-fluoro-4-hydroxyphenyl)ethylamine, was approximately 65 times more selective for D2 versus D1 sites. nih.gov

A novel radioligand, HY-3-24, was developed for the dopamine D3 receptor and exhibited a Ki value of 0.67 nM for D3, with approximately 129-fold selectivity over the D2 receptor (Ki = 86.7 nM). semanticscholar.org This compound showed low affinity for the D4 receptor, with a Ki value greater than 1000 nM. semanticscholar.org

Table 2: Dopamine Receptor Binding Affinities of Selected this compound Derivatives

| Compound | D1 Receptor Affinity | D2 Receptor Affinity | D3 Receptor Affinity | D4 Receptor Affinity | D2/D1 Selectivity | D3/D2 Selectivity |

| N-n-propyl-N-(2-phenylethyl)-2-(3-fluoro-4-hydroxyphenyl)ethylamine | - | High | - | - | ~65-fold nih.gov | - |

| 4-thiophene-3-yl-benzamide N-phenylpiperazines | - | - | Ki = 1.4–43 nM nih.gov | - | - | 67–1831-fold nih.gov |

| 4-thiazolyl-4-ylbenzamide N-piperazine analogs | - | - | Ki = 2.5–31 nM nih.gov | - | - | 73–1390-fold nih.gov |

| HY-3-24 | - | Ki = 86.7 nM semanticscholar.org | Ki = 0.67 nM semanticscholar.org | Ki > 1000 nM semanticscholar.org | - | ~129-fold semanticscholar.org |

The ability of this compound derivatives to inhibit monoamine transporters is a critical aspect of their pharmacological profile. These transporters, which include those for norepinephrine (B1679862) (NET), serotonin (B10506) (SERT), and dopamine (DAT), are responsible for the reuptake of these neurotransmitters from the synaptic cleft.

Vesicular monoamine transporter 2 (VMAT2) is another important target, responsible for packaging monoamine neurotransmitters into synaptic vesicles. nih.gov Dysregulation of VMAT2 is linked to several neurological and psychiatric conditions. nih.gov Some drugs, such as tetrabenazine, act as inhibitors of VMAT2. elifesciences.org NBI-98854 is a novel, highly selective VMAT2 inhibitor that has been developed for the treatment of tardive dyskinesia. nih.gov This compound and its active metabolites have highly selective binding to VMAT2. nih.gov

The interaction of this compound derivatives with opioid receptors is another area of significant research interest. The main types of opioid receptors are mu (μ), kappa (κ), and delta (δ). nih.gov These receptors are involved in pain modulation and other physiological processes. nih.gov

Studies on imidazodiazepine derivatives have shown that some of these compounds can act as novel kappa opioid receptor (KOR) ligands with high selectivity among the different opioid receptor types. mdpi.com The highest affinity for KOR was observed for a compound designated GL-I-30, with a Ki of 27 nM. mdpi.com For the majority of the imidazodiazepines tested, affinities for the mu opioid receptor (MOR) and delta opioid receptor (DOR) were weak. mdpi.com The analgesic and anti-inflammatory properties of oxadiazole imidazodiazepines have been attributed to their interaction with the KOR. mdpi.com

Table 3: Opioid Receptor Binding Affinities of a Selected Imidazodiazepine Derivative

| Compound | Kappa (κ) Receptor Ki (nM) | Mu (μ) Receptor Affinity | Delta (δ) Receptor Affinity |

| GL-I-30 | 27 mdpi.com | Weak mdpi.com | Weak mdpi.com |

The affinity of this compound derivatives for adrenoceptors, particularly the alpha-1a (α1a) subtype, has also been evaluated. A series of new 4-phenylpiperidine-2,6-diones bearing an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position were designed and synthesized as ligands for α1-adrenergic receptor subtypes. nih.gov

Several of these synthesized compounds demonstrated affinities in the nanomolar range for human cloned α1a-, α1b-, and α1d-adrenoceptors. nih.gov The highest affinities were found in derivatives with a butyl connecting chain. One particular compound, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione, showed the highest affinity for the α1a-adrenoceptor with a pKi of 8.74 and was 10-fold selective over the other two α1-adrenoceptor subtypes. nih.gov Functional assays revealed that these compounds acted as antagonists, blocking norepinephrine-induced stimulation of inositol (B14025) phospholipid hydrolysis. nih.gov

Table 4: Adrenoceptor Binding Affinity of a Selected 4-Phenylpiperidine-2,6-dione Derivative

| Compound | α1a-Adrenoceptor pKi | Selectivity over α1b and α1d |

| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione | 8.74 nih.gov | 10-fold nih.gov |

Enzyme Inhibition Assays

A derivative featuring a (S)-3-phenylpiperidin-1-yl moiety, LEI-401, has been identified as a potent and CNS-active inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.govnih.gov NAPE-PLD is a key enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide (B1667382). nih.gov

In vitro assays demonstrated that LEI-401 potently inhibits human NAPE-PLD. researchgate.net Preclinical studies in mouse models showed that administration of LEI-401 led to a reduction of anandamide and other NAEs in the brain. This effect was dependent on the presence of the enzyme, as the compound had no effect on NAE levels in NAPE-PLD knockout mice. nih.govnih.gov The compound's ability to modulate NAE biosynthesis in the brain suggests its potential as a chemical probe for studying the biological roles of this lipid signaling pathway. nih.gov

Table 1: Inhibitory Activity of LEI-401 against NAPE-PLD

| Compound | Target | Inhibitory Constant (Kᵢ) |

| LEI-401 | hNAPE-PLD | 0.027 µM |

Data sourced from Mock et al., 2020. researchgate.net

A series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, which are structurally related to the this compound core, have been developed as selective inhibitors of kidney-type glutaminase (B10826351) (GLS1). nih.govresearchgate.net GLS1 is a mitochondrial enzyme that converts glutamine to glutamate (B1630785) and is a target in cancer metabolism. nih.gov

Through systematic exploration of the structure-activity relationship, compound 24y emerged as a particularly potent derivative. In enzymatic assays, compound 24y demonstrated excellent potency against GLS1 with a half-maximal inhibitory concentration (IC₅₀) of 68 nM. Furthermore, it exhibited high selectivity, being over 220-fold more selective for GLS1 compared to the GLS2 isoform. nih.gov In vitro studies also indicated that the compound's mechanism involves the mitochondrial GLS1 pathway, leading to an increase in reactive oxygen species (ROS) levels. nih.govresearchgate.net

Table 2: Inhibitory Potency of Compound 24y against Glutaminase (GLS)

| Compound | Target | IC₅₀ | Selectivity |

| 24y | GLS1 | 68 nM | >220-fold vs GLS2 |

Data sourced from Wang et al., 2022. nih.gov

Derivatives of 4-phenylpiperidine (B165713) have been studied as substrates for brain monoamine oxidase (MAO). nih.gov Research on the interaction between these derivatives and the two MAO isoforms, MAO-A and MAO-B, has shown a degree of isoform preference based on the substitution pattern on the piperidine (B6355638) ring. nih.gov

Specifically, MAO-A was found to preferentially oxidize 4-phenylpiperidine derivatives that have radical substitutions at the 4th position of the piperidine ring. nih.gov In contrast, MAO-B showed a preference for derivatives substituted at the 3rd position. nih.gov Further studies on a series of para-substituted 4-phenylpiperidines found that substituents with a low dipole moment tended to increase the affinity for MAO-A. nih.gov

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is responsible for converting inactive cortisone (B1669442) to active cortisol within cells and is considered a therapeutic target for metabolic diseases. nih.govmdpi.com While various chemical scaffolds, such as adamantyl ethanone (B97240) pyridyl derivatives and aminoarylbenzosuberene molecules, have been investigated as potent and selective 11β-HSD1 inhibitors, there is a lack of specific preclinical data on derivatives of the this compound scaffold for this target. nih.govrsc.org

The 4-phenylpiperidine moiety is a key structural component in several potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers. nih.govaacrjournals.org Second-generation ALK inhibitors, such as Ceritinib and Alectinib, incorporate this scaffold.

Ceritinib (LDK378) is a highly potent, ATP-competitive ALK inhibitor. In enzymatic assays, it inhibits ALK with an IC₅₀ value of 0.15 nM, demonstrating approximately 20-fold greater potency than the first-generation inhibitor crizotinib. nih.govnih.gov Ceritinib has also shown efficacy against several crizotinib-resistant ALK mutations, including L1196M and G1269A. aacrjournals.orgdovepress.com

Alectinib (CH5424802) is another potent and highly selective second-generation ALK inhibitor. nih.gov It has a reported IC₅₀ value of 1.9 nM against ALK in enzymatic assays. nih.gov Alectinib has also demonstrated activity against multiple crizotinib-resistant mutations. dovepress.com

Table 3: Inhibitory Potency of Selected ALK Inhibitors Containing a Phenylpiperidine Moiety

| Compound | Target | IC₅₀ (Enzymatic Assay) |

| Ceritinib | ALK | 0.15 nM |

| Alectinib | ALK | 1.9 nM |

Data sourced from Gu et al., 2019 & Friboulet et al., 2014. nih.govnih.gov

Cell-Based Functional Assays

Cell-based functional assays are indispensable tools in preclinical pharmacology, providing insights into the molecular mechanisms through which a compound exerts its effects. These assays are instrumental in characterizing the interaction of this compound derivatives with their biological targets and in predicting their potential therapeutic applications.

A significant area of investigation for derivatives of this compound is their ability to modulate the reuptake of neurotransmitters in the central nervous system. Dysregulation of neurotransmitter levels is implicated in a variety of neurological and psychiatric disorders, making neurotransmitter transporters attractive therapeutic targets.

A series of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives have been synthesized and evaluated for their ability to inhibit serotonin reuptake. One compound, in particular, demonstrated potent serotonin reuptake inhibition with an IC50 value of 8.2 nM nih.gov.

In a study of novel diphenylbutylpiperazinepyridyl derivatives, which share structural similarities with the this compound scaffold, potent inhibition of dopamine, serotonin, and noradrenaline uptake was observed in rat brain synaptosomes. The compounds FG5865, FG5891, FG5893, and FG5909 were all found to be potent inhibitors of the uptake of all three neurotransmitters nih.gov. Furthermore, some of these compounds also demonstrated the ability to increase the release of serotonin and dopamine nih.gov.

Table 1: Neurotransmitter Uptake Inhibition by Diphenylbutylpiperazinepyridyl Derivatives

| Compound | Target Neurotransmitter | Action | Potency |

|---|---|---|---|

| FG5865 | Dopamine, Serotonin, Noradrenaline | Uptake Inhibition | Potent |

| FG5891 | Dopamine, Serotonin, Noradrenaline | Uptake Inhibition | Potent |

| FG5893 | Dopamine, Serotonin, Noradrenaline | Uptake Inhibition | Potent |

| FG5909 | Dopamine, Serotonin, Noradrenaline | Uptake Inhibition | Potent |

| FG5865 | Serotonin, Dopamine | Increased Release | Most Potent in Series |

| FG5891 | Serotonin, Dopamine | Increased Release | Active |

| FG5893 | Serotonin, Dopamine | Increased Release | Active |

The interaction of this compound derivatives with various receptors can trigger or inhibit downstream signaling pathways, leading to a physiological response. Understanding these interactions is crucial for defining their pharmacological profile.

Derivatives of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide have been identified as novel positive allosteric modulators (PAMs) of the excitatory amino acid transporter 2 (EAAT2). One such compound exhibited an inhibitory constant of 29 nM in in vitro competitive binding assays, indicating a high affinity for the transporter nih.gov.

Furthermore, a series of 1-(1-benzoylpiperidin-4-yl) methanamine derivatives were assessed for their binding affinity to the 5-HT1A receptor. One compound displayed a marked affinity for this receptor, with a Ki value of 0.069 nM, suggesting its potential as a potent modulator of the serotonergic system nih.gov.

In another study, N,N-dialkyl derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine were evaluated for their affinity for dopamine D1 and D2 receptor subtypes. The substitution of the amino group with ethyl, n-propyl, and 2-phenylethyl groups led to a significant enhancement in affinity for D2 binding sites, with the N-n-propyl-N-(2-phenylethyl) derivative being particularly potent and selective for D2 receptors nih.gov.

The potential of this compound derivatives as anticancer agents has been explored through cell growth and viability studies in various cancer cell lines. These assays are fundamental in identifying compounds with cytotoxic or cytostatic effects and in elucidating their mechanisms of action.

A novel pyrroloquinoxaline derivative, 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, has shown interesting cytotoxic potential against several human leukemia cell lines, including HL60, K562, and U937 cells mdpi.com.

In a separate investigation, novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were evaluated for their antiproliferative activities against a panel of four human cancer cell lines. One compound, 4u, was identified as the most potent, with IC50 values ranging from 5.1 to 10.1 μM rsc.org.

Furthermore, a series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against 60 human tumor cell lines. Several of these compounds exhibited significant inhibitory activity, particularly against renal cancer cell lines nih.gov.

Table 2: Anticancer Activity of Selected Piperidine and Related Heterocyclic Derivatives

| Compound/Derivative Series | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | HL60, K562, U937 (Human Leukemia) | Cytotoxic Potential | mdpi.com |

| 4u (1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivative) | MGC-803 and others | Potent Antiproliferative Activity (IC50: 5.1-10.1 μM) | rsc.org |

| 4-aminopyrazolo[3,4-d]pyrimidine derivatives | 60 Human Tumor Cell Lines | Good Inhibitory Activity (especially against Renal Cancer) | nih.gov |

| 4-acetylphenylamine-based imidazole (B134444) derivatives | MDA-MB-231 (Breast), PPC-1 (Prostate), U-87 (Glioblastoma) | Highest Cytotoxicity | nih.gov |

In Vivo Animal Model Studies for Pharmacological Efficacy

Following promising in vitro results, the pharmacological efficacy of this compound derivatives is further investigated in in vivo animal models. These studies are essential for understanding the compound's effects in a complex biological system and for predicting its potential therapeutic utility in humans.

Animal models that mimic the pathological and behavioral features of human neurological and neuropsychiatric disorders are crucial for evaluating the therapeutic potential of novel compounds.

A series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives, identified as EAAT2 PAMs, demonstrated excellent brain penetration in rodent models. Pretreatment with these compounds led to significant reductions in the accumulation of a radiolabeled tracer in the brain and spinal cord, confirming their high specificity for EAAT2 in vivo nih.gov.

In models of antidepressant activity, a novel 1-(1-benzoylpiperidin-4-yl) methanamine derivative exhibited potential antidepressant-like effects in the forced swimming test (FST) and tail suspension test (TST) in mice nih.gov.

The potential of this compound derivatives to enhance cognitive function and ameliorate memory deficits is a key area of in vivo investigation.

In a scopolamine-induced amnesia model in rats, pretreatment with 2-(4-(methylthio)phenyl)-3-(3-(piperidin-1-yl)propyl)thiazolidin-4-one (DS12) prevented memory deficits. Scopolamine, a muscarinic receptor antagonist, induces memory impairment, and the protective effect of DS12 suggests its potential as a cognitive enhancer nih.gov.

Novel N-benzyl pyridine-2-one derivatives have also been shown to improve memory in mice with scopolamine-induced cognitive deficits. These compounds were found to inhibit acetylcholinesterase activity and reduce oxidative stress, contributing to their memory-ameliorating effects nih.govresearchgate.net.

Furthermore, an oxazoline (B21484) derivative of palmitoylethanolamide, PEA-OXA, was effective in preventing and restoring scopolamine-induced cognitive deficits in mice, including both discriminative and spatial memory mdpi.com.

Models for Neurological and Neuropsychiatric Disorders

Studies in Models of Depression and Anxiety

Derivatives of the this compound scaffold have been evaluated for their potential anxiolytic effects in established preclinical models. A study involving benzimidazole-piperazine hybrids, specifically derivatives of 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole, assessed their efficacy in murine models of anxiety. pcom.edu The anxiolytic potential of these compounds was determined using the Elevated Plus Maze (EPM) test and the hole-board test, standard behavioral assays for screening anxiolytic agents. pcom.edu

In these evaluations, several synthesized derivatives demonstrated notable anxiolytic activity. Specifically, compounds designated as 5b, 5c, and 5f were reported to exhibit outstanding efficacy in both the EPM and hole-board tests. pcom.edu The findings from these in vivo animal models, supported by computational docking scores, identified these specific derivatives as promising candidates for further investigation as anxiolytic agents. pcom.edu

Table 1: Anxiolytic Activity of Selected 2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole Derivatives

| Compound ID | Preclinical Model | Observed Effect | Reference |

| 5b | Elevated Plus Maze (EPM), Hole-Board Test | Significant Anxiolytic Activity | pcom.edu |

| 5c | Elevated Plus Maze (EPM), Hole-Board Test | Significant Anxiolytic Activity | pcom.edu |

| 5f | Elevated Plus Maze (EPM), Hole-Board Test | Significant Anxiolytic Activity | pcom.edu |

Neurotransmission Modulation in Animal Models

Investigations into the mechanism of action for this class of compounds suggest that their pharmacological effects may be mediated through the modulation of specific neurotransmitter systems. Evidence points towards an interaction with the serotonergic pathway. For instance, the antinociceptive effects of the piperazine (B1678402) derivative LQFM-008 were significantly antagonized by pretreatment with NAN-190, a serotonin 5-HT1A receptor antagonist, and by PCPA, an inhibitor of serotonin synthesis. This suggests that the analgesic properties of this compound are dependent on an intact and functioning serotonergic system.

Furthermore, other derivatives have been designed as dual-acting ligands for the histamine (B1213489) H3 receptor (H3R) and sigma-1 receptor (σ1R). nih.gov The H3 receptor is a crucial presynaptic autoreceptor and heteroreceptor highly expressed in the central nervous system, where it regulates the release of histamine and other key neurotransmitters. nih.gov By acting on H3 heteroreceptors, these compounds can modulate the release of neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin, providing a mechanism for their diverse central nervous system effects. nih.gov

Pain and Nociception Animal Models (e.g., Neuropathic Pain, Antinociception)

The potential analgesic properties of this compound derivatives have been explored in various animal models of pain and nociception. A series of piperidine-based compounds designed as dual histamine H3 and sigma-1 receptor ligands were evaluated for analgesic activity. nih.gov One lead structure, compound 12, demonstrated a broad spectrum of efficacy in both nociceptive and neuropathic pain models, indicating its potential utility in complex pain states. nih.gov

Another study investigated the piperazine derivative LQFM-008 in models of acute pain. researchgate.net In the formalin test, which has both a neurogenic (early) and an inflammatory (late) phase, the compound reduced licking time in both phases. researchgate.net Furthermore, in thermal nociception assays like the tail-flick and hot-plate tests, LQFM-008 increased the latency to a thermal stimulus. researchgate.net These results suggest the involvement of central mechanisms in its antinociceptive effect. researchgate.net

Table 2: Efficacy of this compound Derivatives in Pain Models

| Compound Class/ID | Pain Model | Key Findings | Reference |

| Piperidine-based H3/σ1 Ligand (Compound 12) | Nociceptive and Neuropathic Pain Models | Broad-spectrum analgesic activity | nih.gov |

| Piperazine Derivative (LQFM-008) | Formalin Test | Reduced nociceptive behavior in both neurogenic and inflammatory phases | researchgate.net |

| Piperazine Derivative (LQFM-008) | Tail-Flick Test, Hot-Plate Test | Increased latency to thermal stimulus, suggesting central analgesic action | researchgate.net |

Models for Other Disease States (e.g., Antimalarial Activity, Anticancer Research)

Beyond their effects on the central nervous system, derivatives of this scaffold have been investigated for other therapeutic applications, including as antimalarial and anticancer agents.

Antimalarial Activity Several studies have highlighted the potential of piperidine and piperazine derivatives against Plasmodium falciparum, the parasite responsible for malaria. A library of 1,4-disubstituted piperidine derivatives was evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. semanticscholar.org Compounds 13b and 12a showed strong activity against the resistant W2 strain, while molecules 13b and 12d were highly potent against the sensitive 3D7 strain, with IC50 values in the low nanomolar range. semanticscholar.org Another class, dispiro-1,2,4-trioxolane piperidine derivatives, also demonstrated potent antimalarial activity, with IC50 values ranging from 0.20 to 7.0 ng/mL. painphysicianjournal.com

Table 3: Antimalarial Activity of Selected Piperidine/Piperazine Derivatives

| Compound/Class | P. falciparum Strain(s) | Potency (IC50) | Reference |

| Compound 13b | 3D7 (sensitive) | 4.19 nM | semanticscholar.org |

| W2 (resistant) | 13.30 nM | semanticscholar.org | |

| Compound 12a | W2 (resistant) | 11.06 nM | semanticscholar.org |

| Compound 12d | 3D7 (sensitive) | 13.64 nM | semanticscholar.org |

| Dispiro-1,2,4-trioxolane piperidines | Not specified | 0.20 - 7.0 ng/mL | painphysicianjournal.com |

Anticancer Research The cytotoxic potential of 2-(4-phenylpiperazin-1-yl)ethanamine (B1275917) derivatives has been assessed against various human cancer cell lines. A series of 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives were synthesized and evaluated, with one compound (5f) showing significant in vitro cytotoxic activity against several human tumor cell lines, with IC50 values between 0.45 µM and 1.66 µM. nih.gov In a separate investigation, a novel pyrroloquinoxaline derivative containing the 4-phenylpiperidine moiety was found to have interesting cytotoxic potential against several human leukemia cell lines, including K562, U937, and HL60.

Table 4: Anticancer Activity of Selected Phenylpiperidine/Piperazine Derivatives

| Compound/Class | Cancer Cell Line(s) | Potency (IC50) | Reference |

| 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine (5f) | Various human tumor cell lines | 0.45 - 1.66 µM | nih.gov |

| Pyrroloquinoxaline derivative (Compound 9) | K562, U937, HL60 (Leukemia) | Comparable to reference drugs |

Pharmacokinetic Characterization in Preclinical Species

The pharmacokinetic properties of several this compound derivatives have been characterized in preclinical animal models to assess their absorption, distribution, metabolism, and excretion (ADME) profiles.

Ex vivo biodistribution studies in rodents using a radiolabeled 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivative, [18F]SF-2, demonstrated excellent brain penetration, a critical characteristic for centrally acting agents. nih.gov In vivo pharmacokinetic parameters were determined for a piperidine analog, MNP001, in a rat model. pcom.edu The compound exhibited rapid absorption and broad distribution following administration. pcom.edu It was found to have slow systemic clearance and a low but pharmacologically relevant oral bioavailability. pcom.edu The major metabolic pathway identified for MNP001 was CYP3A4-mediated phase I oxidation. pcom.edu

The metabolism and excretion of another derivative, RWJ-333369, were studied in mice, rats, rabbits, and dogs. researchgate.net In nearly all species, the administered dose was predominantly eliminated via renal excretion, with over 85% recovered in the urine. researchgate.net The primary metabolic pathways were identified as O-glucuronidation and hydrolysis of the compound's carbamate (B1207046) ester group, followed by oxidation. researchgate.net Despite extensive metabolism, the unchanged parent drug was the major drug-related substance found circulating in the plasma of these preclinical species. researchgate.net

Mechanistic Elucidation of Biological Activities of 2 4 Phenylpiperidin 1 Yl Ethanamine Analogues

Receptor Agonism and Antagonism Characterization

Analogues of 2-(4-phenylpiperidin-1-yl)ethanamine have been extensively characterized for their ability to act as both agonists and antagonists at a variety of receptors, demonstrating a broad spectrum of pharmacological activities.

Derivatives of this scaffold have shown notable activity as antagonists for the dopamine (B1211576) D4 receptor. nih.govmedchemexpress.com For instance, benzamide (B126) derivatives incorporating the 4-phenylpiperidine (B165713) moiety have been synthesized and evaluated for their specificity to dopamine D4 receptors. nih.gov Similarly, novel piperidine (B6355638) antagonists for the D4 receptor have been developed as potential therapeutic agents. mdpi.com The selectivity of these compounds for the D4 receptor over other dopamine receptor subtypes is a key aspect of their pharmacological profile. nih.govresearchgate.net

In the context of chemokine receptors, [2-(4-phenyl-4-piperidinyl)ethyl]amine-based compounds have been identified as CCR5 receptor antagonists. nih.govnih.gov Modifications at the N-terminal of the piperidine ring have yielded derivatives with potent inhibitory activity against HIV-1 infection, which utilizes the CCR5 receptor for viral entry. nih.gov

Furthermore, the this compound framework is a well-established pharmacophore for sigma (σ) receptors. digitellinc.com Analogues such as N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine (B1201723) (IPEMP) and its bromo derivative (BrPEMP) exhibit high affinity for both σ1 and σ2 receptor subtypes. nih.gov A series of N-(1-benzylpiperidin-4-yl)arylacetamides have also been synthesized and shown to have a higher affinity for σ1 versus σ2 receptors. researchgate.net The interaction with sigma receptors is complex, with some analogues acting as agonists while others display antagonistic properties. These receptors are implicated in a wide range of cellular functions and are considered important targets for various neurological disorders. nih.gov

Additionally, a series of N-(4-piperidinyl)-2-indolinones, which can be considered structural analogues, have been identified as a novel class of ligands for the nociceptin (B549756) receptor (NOP). Interestingly, modifications to the piperidine N-substituent within this series have yielded both potent agonists and antagonists, highlighting the chemical tractability of this scaffold for modulating receptor function. nih.gov

Table 1: Receptor Binding Affinities of this compound Analogues

| Compound Name | Receptor Target | Binding Affinity (Ki) | Activity |

|---|---|---|---|

| N-[2-[4-(4-Chlorophenyl)-piperizin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | Not specified | Antagonist nih.gov |

| 1-(2-(4-Benzylpiperidin-1-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one | Dopamine D4 | Not specified | Antagonist mdpi.com |

| N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine (IPEMP) | Sigma-1/Sigma-2 | High Affinity | Ligand nih.gov |

| N-(benzylpiperidin)phenylacetamide (LS-1-137) | Sigma-1 | 3.2 nM | Ligand researchgate.net |

| 1-{4-[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}piperidine | Sigma-1 | Excellent Affinity | Ligand epa.govnih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Sigma-1 | 1.45 nM | Ligand nih.gov |

| N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide ([18F]FBFPA) | Sigma-1 | 3.15 nM | Ligand nih.gov |

| N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide ([18F]FBFPA) | Sigma-2 | 139.51 nM | Ligand nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Enzyme Active Site Interaction and Inhibition Mechanisms

Beyond receptor modulation, this compound analogues have been designed to interact with and inhibit the activity of various enzymes, most notably acetylcholinesterase (AChE) and monoamine oxidases (MAO).

Several studies have focused on the synthesis and evaluation of these compounds as acetylcholinesterase inhibitors, which is a key therapeutic strategy for Alzheimer's disease. nih.govnih.gov For example, a series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which are structurally related to the core scaffold, have been synthesized and shown to possess potent anti-acetylcholinesterase activity. nih.govresearchgate.net Molecular docking studies suggest that these compounds bind within the active site of AChE in a manner similar to the approved drug donepezil (B133215). nih.govnih.gov The inhibitory potency of these analogues is influenced by the electronic properties of substituents on the phenyl ring, with electron-withdrawing groups at certain positions enhancing activity. nih.gov One compound, with a meta-fluoro substitution, exhibited an IC50 value of 7.1 nM, which is significantly more potent than donepezil in the same assay. nih.govresearchgate.net

In the realm of monoamine oxidase inhibition, pyridazinobenzylpiperidine derivatives have been synthesized and evaluated for their activity against both MAO-A and MAO-B. nih.govresearchgate.net Many of these compounds display selective inhibition of MAO-B, an enzyme involved in the degradation of dopamine and a target for the treatment of Parkinson's disease. nih.govmdpi.commdpi.com Kinetic studies have revealed that some of these derivatives act as competitive and reversible inhibitors of MAO-B. nih.govresearchgate.net The selectivity and potency of these inhibitors are dependent on the nature and position of substituents on the phenyl ring. nih.gov For instance, a derivative with a 3-chloro substituent (S5) showed potent MAO-B inhibition with an IC50 value of 0.203 μM and a high selectivity index over MAO-A. nih.gov

Table 2: Enzyme Inhibitory Activity of this compound Analogues

| Compound | Enzyme Target | IC50 |

|---|---|---|

| Compound 4e (m-Fluoro) | Acetylcholinesterase | 7.1 nM nih.govresearchgate.net |

| Compound 4i (p-Methoxy) | Acetylcholinesterase | 20.3 nM nih.govresearchgate.net |

| Compound 4a (o-chloro) | Acetylcholinesterase | 0.91 µM nih.gov |

| Compound S5 (3-Cl) | Monoamine Oxidase-B | 0.203 µM nih.gov |

| Compound S16 (2-CN) | Monoamine Oxidase-B | 0.979 µM nih.gov |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase | 13 nM nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Modulation of Cellular Signaling Pathways

The interaction of this compound analogues with their primary targets, such as receptors and enzymes, initiates a cascade of downstream events that modulate cellular signaling pathways.

A significant mechanism of action for analogues targeting sigma receptors is the modulation of intracellular calcium signaling. The σ1 receptor, a ligand-regulated chaperone protein, is known to modulate the signaling of various proteins, including ion channels. nih.gov By binding to the σ1 receptor, these ligands can influence calcium release from the endoplasmic reticulum and affect the activity of calcium-dependent enzymes and transcription factors. This modulation of calcium homeostasis is a key component of the neuroprotective effects observed with some sigma receptor ligands.

Furthermore, the antagonism of dopamine D4 receptors by certain analogues can impact signaling pathways regulated by this receptor. nih.gov D4 receptors are G protein-coupled receptors (GPCRs) that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the action of dopamine at these receptors, D4 antagonists can prevent this decrease in cAMP, thereby influencing the activity of protein kinase A (PKA) and downstream signaling targets.

The inhibition of monoamine oxidases by specific analogues also has profound effects on cellular signaling. By preventing the degradation of monoamine neurotransmitters such as dopamine, MAO inhibitors increase the synaptic levels of these neurotransmitters. researchgate.net This leads to enhanced activation of their respective receptors and the signaling pathways they control, which is the basis for their therapeutic effects in neurodegenerative disorders. researchgate.net

Allosteric Modulation and Orthosteric Binding

The binding of this compound analogues to their target proteins can occur at either the primary (orthosteric) binding site or at a secondary (allosteric) site. nih.gov

Orthosteric binding is the most common mode of interaction, where the ligand binds to the same site as the endogenous ligand or substrate. For receptor antagonists, this involves competitive binding to the orthosteric site, thereby blocking the binding of the natural agonist. nih.gov Similarly, competitive enzyme inhibitors bind to the active site of the enzyme, preventing the substrate from binding. nih.govresearchgate.net

In contrast, allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site. mdpi.com This binding can induce a conformational change in the receptor that alters its affinity for the orthosteric ligand or its signaling efficacy. While specific examples of allosteric modulation by direct this compound analogues are not extensively detailed in the provided search results, the concept is highly relevant to GPCRs like the dopamine D2 receptor, for which allosteric modulators have been developed. mdpi.com Some compounds have been described as bitopic ligands, possessing two distinct pharmacophores that allow them to simultaneously engage both an orthosteric and an allosteric site on a single receptor. nih.govmdpi.com

The study of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile at the sigma-1 receptor provides an example of orthosteric binding, where molecular modeling suggests specific interactions within the receptor's binding pocket. nih.gov

Ligand-Target Specificity and Selectivity Profiling

A critical aspect of the pharmacological characterization of this compound analogues is their specificity and selectivity for their intended molecular targets. High selectivity is often desirable to minimize off-target effects.

Significant efforts have been made to develop analogues with high selectivity for specific receptor subtypes. For example, in the case of dopamine receptor ligands, analogues have been identified that show high selectivity for the D4 receptor over other dopamine receptor subtypes such as D1, D2, D3, and D5. mdpi.comresearchgate.netnih.gov This selectivity is crucial for probing the specific functions of the D4 receptor and for developing targeted therapies.

Similarly, within the class of sigma receptor ligands, analogues have been developed that exhibit significant selectivity for either the σ1 or σ2 subtype. mdpi.comresearchgate.net For instance, N-(benzylpiperidin)phenylacetamide (LS-1-137) displays an 80-fold binding selectivity for the σ1 versus the σ2 receptor. researchgate.net Conversely, other series of compounds have been optimized for high affinity and selectivity for the σ2 receptor. researchgate.net N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide ([18F]FBFPA) shows a 44-fold selectivity for σ1 over σ2 receptors. nih.gov Another compound, 1-{4-[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}piperidine, was found to have excellent affinity for the σ1 receptor and high selectivity over the σ2 receptor, with poor activity at other central nervous system neurotransmitter receptors. nih.gov

The selectivity profile of these analogues is often assessed through comprehensive binding assays against a panel of receptors and enzymes. mdpi.comnih.gov This allows for a detailed understanding of their potential on-target and off-target activities, which is essential for their development as pharmacological tools or therapeutic agents.

Table 3: Selectivity Profile of Selected this compound Analogues

| Compound | Primary Target | Selectivity |

|---|---|---|

| LS-1-137 | Sigma-1 | 80-fold selective over Sigma-2 researchgate.net |

| [18F]FBFPA | Sigma-1 | 44-fold selective over Sigma-2 nih.gov |

| 1-{4-[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butyl}piperidine | Sigma-1 | High selectivity over Sigma-2 and other CNS receptors nih.gov |

| A-381393 | Dopamine D4 | >2700-fold selective over D1, D2, D3, and D5 receptors researchgate.net |

| Compound S5 | MAO-B | 19.04-fold selective over MAO-A nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Key Pharmacophoric Features

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For ligands based on the 4-phenylpiperidine (B165713) scaffold, several key pharmacophoric features have been identified that are crucial for high-affinity binding, particularly to sigma (σ) and opioid receptors.

The fundamental components of the pharmacophore for this class of compounds generally include:

A basic nitrogen atom: The nitrogen within the piperidine (B6355638) ring is typically protonated at physiological pH. This positively charged center is critical as it often forms a key ionic interaction with an acidic residue (e.g., Aspartic acid) in the receptor's binding pocket.

A hydrophobic aromatic region: The 4-phenyl group serves as a crucial hydrophobic anchor, engaging in van der Waals or π-π stacking interactions with aromatic amino acid residues within the receptor.

A secondary binding site or hydrogen bond acceptor/donor: The terminal amine of the ethanamine group, or modifications thereof (like an acetamide (B32628) group in related analogs), provides an additional interaction point, often acting as a hydrogen bond donor or acceptor.

The relative spatial arrangement of these features is paramount. For many related compounds targeting the µ-opioid receptor, a distinct pharmacophore has been proposed where the piperidine ring adopts a chair conformation, and both the N-phenethyl (analogous to the ethanamine side chain) and the 4-phenyl substituents are in an equatorial position to ensure optimal receptor recognition. Computational studies have helped refine these models, providing a structural basis for understanding ligand-receptor interactions and guiding the design of new, more effective molecules. nih.gov

Impact of Substituent Variations on Potency and Selectivity

Modifications to the 4-phenyl ring have a profound impact on the affinity and selectivity of these compounds, particularly for sigma (σ) receptors. SAR studies on closely related N-(1-benzylpiperidin-4-yl)phenylacetamides reveal clear trends.

Generally, the position of the substituent on the phenyl ring is critical. For a range of substituents including Cl, Br, F, NO₂, and OMe, the affinity and selectivity for σ₁ receptors follow the trend: 3- (meta) > 2- (ortho) ≈ 4- (para) . nih.gov With the exception of the hydroxyl group, nearly all 3-substituted compounds exhibit higher affinity for both σ₁ and σ₂ receptors compared to their 2- and 4-substituted counterparts. nih.gov

Halogen substitution often increases affinity for σ₂ receptors while maintaining high affinity for σ₁ receptors, thereby reducing selectivity. nih.gov Conversely, introducing electron-donating groups like hydroxyl (OH), methoxy (B1213986) (OMe), or amino (NH₂) can result in moderate σ₁ affinity but significantly weaker affinity for σ₂ receptors, thus enhancing selectivity. nih.gov For instance, the 2-fluoro substituted analogue of N-(1-benzylpiperidin-4-yl)phenylacetamide was found to be highly selective for the σ₁ receptor. nih.gov

| Compound Analogue (Substituent on Phenylacetamide Ring) | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity Ratio (Kᵢ σ₂ / Kᵢ σ₁) |

| Unsubstituted | 3.90 | 240 | 61.5 |

| 2-Fluoro | 3.56 | 667 | 187.4 |

| 3-Bromo | 1.10 | 118 | 107.3 |

| 3-Methoxy | 11.7 | > 10,000 | > 855 |

| 4-Chloro | 7.90 | 363 | 45.9 |

Data derived from studies on N-(1-benzylpiperidin-4-yl)phenylacetamide analogues. nih.gov

Rigidifying the piperidine scaffold by incorporating it into bridged bicyclic systems, such as nortropane or isoquinuclidine, is another strategy to probe the optimal conformation for receptor binding. Studies on rigid congeners of phenylpiperidines have shown that stereochemistry is crucial; for example, trans isomers of octahydrobenzo[f]quinolines displayed a pharmacological profile similar to flexible phenylpiperidines, whereas the corresponding cis isomers were inactive. pjps.pk This demonstrates that while some conformational flexibility is tolerated, the receptor binding pocket has stringent spatial requirements that are best met by specific stereoisomers.

While extensive SAR studies have focused on the aryl and piperidine moieties, detailed investigations specifically varying the length and branching of the N-ethanamine linker on the core 2-(4-phenylpiperidin-1-yl)ethanamine scaffold are not as prominently described in the literature. Research on related scaffolds, such as fentanyl analogues where a propionamide (B166681) group is attached to the piperidine nitrogen, shows that a two-carbon separation between the nitrogen and an aromatic or carbonyl group is often optimal. However, systematic studies that compare ethyl, propyl, and butyl linkers directly on this specific parent compound are less common, with research efforts typically prioritizing modifications on the more synthetically accessible and impactful aryl and piperidine rings.

The introduction of chiral centers into the this compound scaffold can lead to significant differences in biological activity between stereoisomers. Chirality can arise from substitutions on either the piperidine or the ethanamine portion of the molecule.

A prominent example of the importance of stereochemistry is seen in studies of substituted (S)-phenylpiperidines. These compounds, which have a chiral center at the 4-position of the piperidine ring, were evaluated as dopamine (B1211576) autoreceptor antagonists. The (S)-enantiomers consistently demonstrated the desired pharmacological activity. pjps.pk Furthermore, when these flexible structures were compared to rigid analogues, the stereochemical configuration was paramount. The trans isomers of related benz[e]indoles and benzo[f]quinolines, which mimic a specific conformation of the parent phenylpiperidine, were pharmacologically active, while the cis isomers were found to be inactive in vivo. pjps.pk This highlights that the three-dimensional arrangement of the phenyl group relative to the piperidine ring is a critical determinant for receptor interaction and subsequent biological response.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 4-phenylpiperidine derivatives, various QSAR models have been developed to understand the structural requirements for affinity towards targets like sigma, opioid, and dopamine receptors. nih.govnih.gov

Both 2D-QSAR (Hansch-type analysis) and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied.

Hansch-type QSAR studies on N-(1-benzylpiperidin-4-yl)phenylacetamides revealed that for σ₁ receptor affinity, electronic parameters of the substituents on the phenylacetamide ring were highly significant. nih.gov

CoMFA and CoMSIA models provide a more detailed 3D map of favorable and unfavorable regions for activity. For σ₁ receptor ligands, CoMFA studies highlighted that the electrostatic properties of the substituents in the aromatic ring strongly influenced binding affinity. These models generate contour maps that visualize where sterically bulky, electropositive, or electronegative groups would enhance or diminish activity, providing a powerful predictive tool for designing new analogues. For example, a CoMFA model might show a region where an electronegative (red contour) group is favored, guiding chemists to place a halogen or nitro group at that position to increase potency.

Molecular Descriptors in Activity Prediction

In the realm of Quantitative Structure-Activity Relationship (QSAR) analysis, molecular descriptors are numerical values that characterize the properties of a molecule. For derivatives of the phenylpiperidine class, a variety of descriptors have been employed to build predictive models of their biological activity. These descriptors can be broadly categorized into electronic, steric, and lipophilic parameters.

For instance, in a QSAR analysis of substituted (S)-phenylpiperidines as dopamine antagonists, clog P (a measure of lipophilicity), molar refractivity (CMR), and Verloop's sterimol parameters (B1 and L) were utilized. The analysis revealed that lipophilicity (clog P) plays a significant role in the activity of these compounds, followed by steric factors. In some cases, electronic effects also contributed significantly to the biological activity.

A nonlinear QSAR study on 4-phenylpiperidine derivatives acting as mu opioid agonists also highlighted the importance of a careful selection of molecular descriptors. nih.gov From a large pool of calculated descriptors, a smaller, more relevant set was chosen to build a robust neural network model. nih.gov This underscores the principle that the predictive power of a QSAR model is highly dependent on the quality and relevance of the chosen descriptors.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Phenylpiperidine Derivatives

| Descriptor Type | Specific Descriptor | Property Characterized |

| Lipophilic | clog P | Lipophilicity / Hydrophobicity |

| Steric | Molar Refractivity (CMR) | Molecular Volume and Polarizability |

| Steric | Verloop's Sterimol (B1, L) | Shape and size of substituents |

| Electronic | Hammett constants (σ) | Electron-donating/withdrawing nature of substituents |

These studies collectively indicate that a combination of lipophilic, steric, and electronic properties governs the interaction of phenylpiperidine derivatives with their biological targets.

Predictive Model Generation and Validation

Once a relevant set of molecular descriptors is identified, a mathematical model is generated to correlate these descriptors with the biological activity of the compounds. Various statistical methods are employed for this purpose, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like artificial neural networks. nih.gov

In a study of phenylpiperidine derivatives as dual NK1R antagonists and serotonin (B10506) transporter (SERT) inhibitors, both genetic algorithm-partial least squares (GA-PLS) and MLR were used to develop predictive QSAR models. nih.gov The robustness and predictive capability of these models were rigorously validated to ensure their reliability for designing new compounds. nih.gov

Validation of a QSAR model is a critical step and is typically performed using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, assess the internal consistency of the model. External validation, where the model is used to predict the activity of a set of compounds not used in model generation, provides a more stringent test of its predictive power. A 3D-QSAR study on 4-phenylpiperidine derivatives as μ-opioid agonists utilized both leave-one-out cross-validation and an external test set to confirm the stability and predictive capability of the developed CoMFA (Comparative Molecular Field Analysis) model. scientific.net The statistical significance of these models is often reported using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). scientific.net

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description |

| r² (Correlation Coefficient) | A measure of the goodness of fit of the model to the training data. |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by internal validation. |